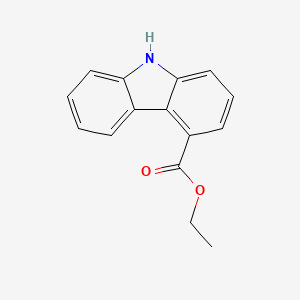
1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl Benzylimidonium Chloride: is a quaternary ammonium compound widely used in cosmetic formulations. It contains isostearyl alcohol (iso-1-octadecanol) as the alcoholic component and benzyl alcohol or the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. The chloride component is derived from hydrogen chloride (hydrochloric acid) . This compound is primarily used for its antistatic and binding properties in hair care and other cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isostearyl Benzylimidonium Chloride is synthesized through a quaternization reaction. The process involves the reaction of isostearyl alcohol with benzyl chloride in the presence of a base, typically sodium hydroxide, to form the quaternary ammonium compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Isostearyl Benzylimidonium Chloride involves large-scale quaternization reactions. The reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isostearyl and benzyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Isostearyl Benzylimidonium Chloride has several scientific research applications, including:
Cosmetic Chemistry: It is widely used in hair care products for its antistatic and conditioning properties.
Biological Research: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Industrial Applications: It is used as a binding agent in various formulations, ensuring the cohesion of powdered products.
Mecanismo De Acción
The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .
Comparación Con Compuestos Similares
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound used for its antistatic and antimicrobial properties.
Stearyltrimethylammonium Chloride: Similar in structure and function, used in hair care products for conditioning and antistatic effects.
Uniqueness: Isostearyl Benzylimidonium Chloride is unique due to its specific combination of isostearyl and benzyl groups, which provide distinct properties such as enhanced conditioning effects and improved compatibility with various cosmetic formulations .
Propiedades
Número CAS |
84625-60-5 |
|---|---|
Fórmula molecular |
C29H51N2O.Cl C29H51ClN2O |
Peso molecular |
479.2 g/mol |
Nombre IUPAC |
2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IZHSCDOXRKNGBC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


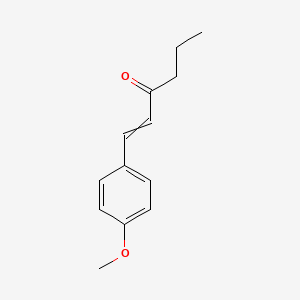
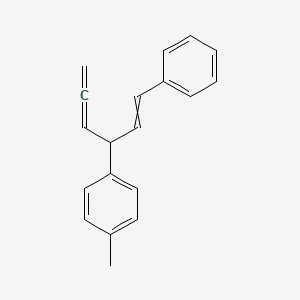
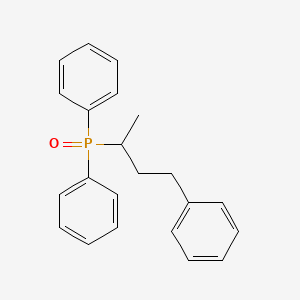
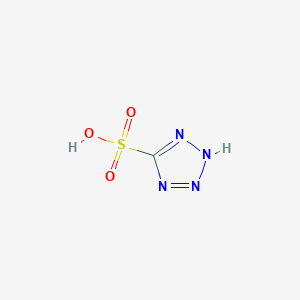
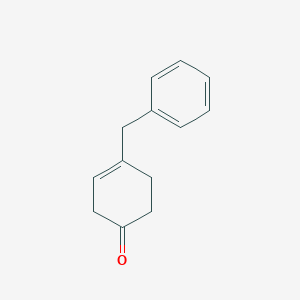
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)
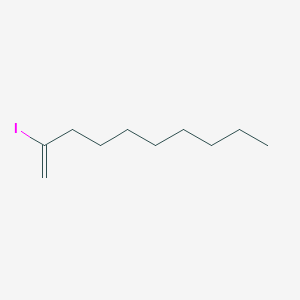
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
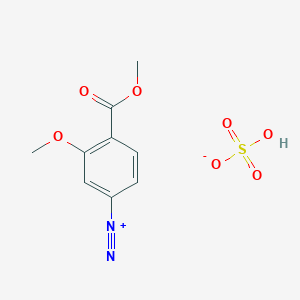
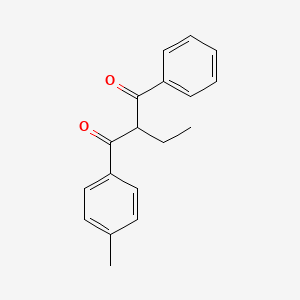
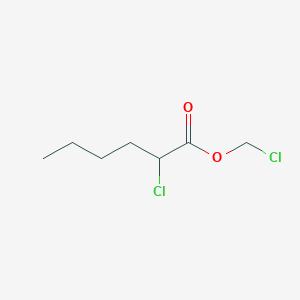
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
